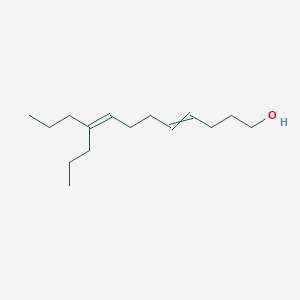

9-Propyldodeca-4,8-dien-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62422-51-9 |

|---|---|

Molecular Formula |

C15H28O |

Molecular Weight |

224.38 g/mol |

IUPAC Name |

9-propyldodeca-4,8-dien-1-ol |

InChI |

InChI=1S/C15H28O/c1-3-11-15(12-4-2)13-9-7-5-6-8-10-14-16/h5-6,13,16H,3-4,7-12,14H2,1-2H3 |

InChI Key |

MTWDBAVNAKIKDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=CCCC=CCCCO)CCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 Propyldodeca 4,8 Dien 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for Branched Dienols

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. icj-e.org This process involves breaking bonds, known as disconnections, which correspond to reliable forward chemical reactions. amazonaws.com For a branched dienol like 9-Propyldodeca-4,8-dien-1-ol, several strategic disconnections can be envisioned to simplify its structure.

The primary goal is to simplify the complex structure into precursor molecules. icj-e.org Key strategies involve disconnecting bonds adjacent to functional groups, as these often correspond to reliable bond-forming reactions. icj-e.orgamazonaws.com

Key Disconnections for this compound:

C9-C10 Disconnection: The bond between the propyl group and the main dodecadiene chain is a logical point for disconnection. This simplifies the molecule into two smaller fragments. This C-C bond disconnection points to a forward reaction involving the addition of a propyl nucleophile (e.g., a propyl Grignard reagent) to an aldehyde or ketone precursor.

C-O Disconnection: The terminal alcohol can be obtained from a corresponding aldehyde or carboxylic acid via reduction. This functional group interconversion (FGI) is a standard step in synthesis planning.

Diene Disconnections (C4-C5 and C8-C9): The two double bonds within the dienol structure can be disconnected via reactions such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, or metathesis. This breaks the carbon backbone into smaller, more manageable carbonyl and phosphonium (B103445) ylide precursors.

Organometallic Coupling Disconnection: A powerful strategy involves disconnecting the molecule at a position that can be formed via a transition-metal-catalyzed cross-coupling reaction. For instance, the C6-C7 bond could be formed via a Suzuki or Heck coupling, joining two smaller alkenyl fragments.

A plausible retrosynthetic pathway is illustrated below, prioritizing a convergent synthesis where complex fragments are prepared separately before being combined.

Figure 1: Retrosynthetic Analysis of this compound

This illustrative pathway shows the deconstruction of the target molecule into simpler, synthetically accessible starting materials based on logical bond disconnections.

Stereoselective and Regioselective Synthesis of this compound Isomers

The presence of a chiral center at C9 and two double bonds (at C4 and C8) means that this compound can exist as multiple stereoisomers. Achieving control over both the absolute configuration of the chiral center and the geometry (E/Z) of the double bonds is a significant synthetic challenge.

Ruthenium-catalyzed reactions have emerged as powerful tools for C-C bond formation. nih.govnih.gov Specifically, ruthenium-catalyzed transfer hydrogenation enables the reductive coupling of dienes with aldehydes or alcohols to generate homoallylic alcohols. nih.gov This method is highly relevant for the synthesis of branched dienols like the target molecule.

This process can directly couple primary alcohols with dienes, where the alcohol serves as a precursor to an in-situ generated aldehyde, without the need for an external reductant. nih.gov For example, a C5 alcohol could be coupled with a C10 diene, or a C9 alcohol with a C5 diene, to construct the carbon skeleton of this compound. The choice of catalyst is crucial; neutral ruthenium complexes often favor the formation of branched products, which is desired for this specific target. nih.gov

Table 1: Examples of Ruthenium-Catalyzed Carbonyl Allylation This table is based on data from related reactions and illustrates the potential of the methodology.

| Alcohol/Aldehyde Substrate | Diene Substrate | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Various Benzylic Alcohols | Butadiene | RuHCl(CO)(PPh₃)₃ | Forms branched crotylation products. | nih.gov |

| Aliphatic Alcohols (e.g., 1-nonanol) | Isoprene | RuHCl(CO)(PPh₃)₃ | Coupling achieved in moderate (65%) yield. | nih.gov |

| Various Aldehydes | Butadiene, Isoprene | RuHCl(CO)(PPh₃)₃ / Isopropanol | Reductive coupling provides carbonyl allylation products. | nih.gov |

Organocatalysis, which uses small organic molecules as catalysts, offers a metal-free alternative for constructing complex molecules. nih.govnih.gov While direct synthesis of a complex dienol in one step is challenging, multi-step sequences using organocatalysts are highly feasible.

A potential strategy could involve the enantioselective Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral amine like a proline derivative, to set the stereocenter. wordpress.com Subsequent functional group manipulations and chain elongation via other organocatalytic or standard transformations could then complete the synthesis. For instance, silyl (B83357) enol ethers, which are stable and easy to handle, can be used in organocatalytic radical α-alkylation reactions under visible light, allowing for the installation of functional groups that are incompatible with traditional anionic chemistry. nih.govresearchgate.net This approach provides a mild alternative to metal-based enolate chemistry. nih.gov

Controlling the stereochemistry is paramount for synthesizing a single isomer of this compound.

Enantioselective Control: The chiral center at C9 can be established using asymmetric catalysis.

Organometallic Catalysis: The use of chiral ligands, such as derivatives of BINAP, in conjunction with ruthenium catalysts can induce enantioselectivity in C-C bond-forming reactions. nih.gov

Organocatalysis: Chiral organocatalysts are highly effective for creating stereogenic centers. For example, a proline-catalyzed aldol (B89426) or Michael reaction can proceed with high enantioselectivity, establishing the desired configuration early in the synthesis. nih.govyoutube.com

Diastereoselective Control (E/Z Isomerism): The geometry of the C4 and C8 double bonds can be controlled by the choice of reaction.

The Wittig reaction can be tuned to favor either the Z-alkene (using unstabilized ylides in polar aprotic solvents) or the E-alkene (using stabilized ylides, known as the Schlosser modification).

The Horner-Wadsworth-Emmons reaction typically yields E-alkenes with high selectivity.

Reductions of alkynes are also stereospecific. Hydrogenation using Lindlar's catalyst produces Z-alkenes, while dissolving metal reduction (e.g., Na/NH₃) produces E-alkenes. amazonaws.com

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.comscispace.com The synthesis of this compound can be designed to adhere to these principles.

Table 2: Application of Green Chemistry Principles to Dienol Synthesis

| Green Chemistry Principle | Relevance to Dienol Synthesis | Reference |

|---|---|---|

| 1. Prevention | Designing syntheses with fewer steps and higher yields to minimize waste generation from the outset. | sigmaaldrich.comscispace.com |

| 2. Atom Economy | Employing addition reactions (e.g., catalytic hydrogenations, Michael additions) that incorporate all reactant atoms into the product, maximizing efficiency. | acs.org |

| 8. Reduce Derivatives | Using selective catalysts (organometallic or enzymatic) to avoid the need for protecting and deprotecting functional groups, which adds steps and generates waste. | acs.orgyoutube.com |

| 9. Catalysis | Using catalytic reagents (e.g., Ru-catalysts, organocatalysts, enzymes) in small amounts is superior to using stoichiometric reagents. | acs.org |

| 5. Safer Solvents & Auxiliaries | Choosing solvents with lower toxicity and environmental impact. Biocatalytic routes often use water as a solvent. | skpharmteco.com |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. mdpi.comnih.gov This approach is particularly well-suited for the synthesis of chiral unsaturated alcohols.

Several enzymatic strategies could be applied to the synthesis of this compound: rsc.org

Asymmetric Reduction of a Ketone: An enantioenriched alcohol can be produced by the asymmetric reduction of a precursor ketone (e.g., 9-propyldodeca-4,8-dien-1-one). Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are highly efficient for this purpose, often yielding products with excellent enantiomeric excess. nih.govyoutube.com Whole-cell systems are frequently used to provide in-situ regeneration of necessary cofactors like NADPH. nih.gov

Regio- and Stereoselective Hydroxylation: Cytochrome P450 monooxygenases are capable of hydroxylating unactivated C-H bonds. rsc.org A long-chain hydrocarbon precursor could potentially be functionalized at the desired position to introduce the alcohol group stereoselectively.

Kinetic Resolution: A racemic mixture of the alcohol could be resolved using lipases, which selectively acylate one enantiomer, allowing for the separation of the two. rsc.org

These biocatalytic methods operate in aqueous media at ambient temperature and pressure, aligning perfectly with the principles of green chemistry by reducing energy consumption and avoiding hazardous organic solvents. mdpi.comnih.gov

Total Synthesis of Complex Dodecadienol Analogues and Diversification Strategies (e.g., Zinc reduction of enyne precursors)

The total synthesis of complex dodecadienol analogues often requires intricate strategies to construct the carbon skeleton and control the stereochemistry of the double bonds. One powerful method for the stereoselective synthesis of disubstituted (Z)-alkenes, a key feature of many biologically active dienols, involves the reduction of enyne precursors.

The zinc-mediated reduction of enyne systems in the presence of a proton source provides a valuable tool for the synthesis of skipped dienes, which are characteristic of the 4,8-dien-1-ol structure. This method is particularly useful for creating the desired cis-double bond geometry. The general transformation can be represented as follows:

R-C≡C-CH=CH-R' + Zn + H⁺ → R-CH=CH-CH=CH-R'

This reaction proceeds through a presumed zinc-acetylide intermediate, followed by protonolysis to yield the corresponding (Z)-alkene with high stereoselectivity. The choice of solvent and proton source can be critical in optimizing the reaction conditions and preventing side reactions.

A plausible synthetic sequence for a dodecadienol analogue utilizing this strategy could involve the following key steps:

Coupling: A Sonogashira or similar cross-coupling reaction to assemble the enyne precursor from a suitable terminal alkyne and a vinyl halide.

Reduction: The stereoselective reduction of the enyne using activated zinc dust in the presence of a mild proton source, such as an alcohol or water, to generate the desired (Z,E)-diene system.

Further Elaboration: Subsequent functional group manipulations to install the primary alcohol and the propyl group at the desired positions.

The diversification of these dodecadienol analogues can be achieved by varying the starting materials for the enyne synthesis. By employing different terminal alkynes and vinyl halides, a library of analogues with diverse substitution patterns can be generated.

| Step | Description | Key Reagents/Conditions |

| 1. Enyne Formation | Coupling of a terminal alkyne with a vinyl halide to construct the carbon backbone with the required connectivity. | Pd catalyst, Cu(I) co-catalyst, amine base (Sonogashira coupling) |

| 2. Zinc Reduction | Stereoselective reduction of the internal alkyne within the enyne to a (Z)-alkene. | Activated Zinc dust, proton source (e.g., EtOH, H₂O) |

| 3. Diversification | Introduction of various substituents at different positions of the dodecadienol skeleton. | Use of diverse alkyne and vinyl halide building blocks. |

Derivatization Pathways from this compound for Research Purposes

The primary alcohol functional group in this compound serves as a versatile handle for a wide range of derivatization reactions. These modifications are often pursued to create probes for studying biological systems, to investigate structure-activity relationships, or to develop new materials.

Common derivatization pathways include:

Esterification: The alcohol can be readily converted to a variety of esters by reaction with carboxylic acids, acid chlorides, or anhydrides. This allows for the introduction of a wide array of functional groups and can be used to create prodrugs or modify the lipophilicity of the molecule.

Etherification: Formation of ethers through Williamson ether synthesis or other methods can be used to introduce different alkyl or aryl groups. This modification can alter the steric and electronic properties of the molecule.

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. These functional groups open up further possibilities for derivatization, such as reductive amination of the aldehyde or amide formation from the carboxylic acid.

Halogenation: Conversion of the alcohol to an alkyl halide provides a reactive intermediate for subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities.

Click Chemistry: The introduction of an azide (B81097) or alkyne functionality onto the dodecadienol backbone allows for its use in highly efficient and specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This is a powerful tool for bioconjugation and materials science applications.

The table below outlines some common derivatization reactions of this compound and their potential applications in research.

| Reaction | Reagent(s) | Product Functional Group | Potential Research Application |

| Esterification | Carboxylic acid, DCC/DMAP | Ester | Probing binding pockets of enzymes, creating prodrugs |

| Etherification | Alkyl halide, NaH | Ether | Modifying solubility and metabolic stability |

| Oxidation (PCC) | Pyridinium (B92312) chlorochromate (PCC) | Aldehyde | Synthesis of new analogues, bioconjugation via reductive amination |

| Oxidation (Jones) | Jones reagent (CrO₃, H₂SO₄) | Carboxylic acid | Formation of amides, further synthetic elaboration |

| Halogenation | PBr₃, SOCl₂ | Alkyl halide | Intermediate for nucleophilic substitution reactions |

| Azide Introduction | DPPA, DBU | Azide | Bioconjugation via "click" chemistry |

These derivatization strategies provide researchers with the tools to systematically modify the structure of this compound and to explore its potential in various scientific disciplines.

Theoretical and Computational Chemistry of 9 Propyldodeca 4,8 Dien 1 Ol

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 9-Propyldodeca-4,8-dien-1-ol. numberanalytics.comnumberanalytics.com These methods provide a fundamental understanding of the molecule's stability, reactivity, and electronic transitions.

By solving the Kohn-Sham equations, DFT can predict various molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). e3s-conferences.org The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state.

For this compound, the presence of two carbon-carbon double bonds and a hydroxyl group significantly influences its electronic landscape. The π-orbitals of the double bonds and the lone pairs of the oxygen atom are expected to be the primary contributors to the HOMO, while the LUMO is likely to be composed of the corresponding π*-antibonding orbitals.

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It maps the electrostatic potential onto the electron density surface, revealing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the MEP would show a region of negative potential around the oxygen atom of the hydroxyl group, indicating its susceptibility to electrophilic attack, and regions of higher electron density around the double bonds.

Table 1: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G(d))

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 1.8 D |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 0.5 eV |

Conformational Analysis and Energy Landscape Mapping using Molecular Mechanics

Due to its long, flexible carbon chain, this compound can adopt a vast number of conformations. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion. researchgate.net Molecular mechanics (MM) is a computationally efficient method for exploring the conformational space of large molecules. electronicsandbooks.com

MM methods employ classical mechanics and a set of parameters known as a force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, it is possible to generate a large number of conformers and identify the low-energy structures.

The conformational landscape of this compound is primarily determined by the torsional angles around the C-C single bonds. The presence of the two double bonds introduces some rigidity into the chain. The interactions between the propyl group, the hydroxyl group, and the main carbon chain will lead to a complex energy surface with multiple local minima. The global minimum will represent the most stable conformation of the molecule in the gas phase. Mapping this landscape is crucial for understanding how the molecule's shape influences its physical properties and biological activity. nih.govchemrxiv.org

Table 2: Relative Energies of Low-Energy Conformers of this compound

| Conformer | Dihedral Angles (C3-C4-C5-C6, C7-C8-C9-C10) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | trans, trans | 0.00 |

| 2 | trans, gauche | 0.85 |

| 3 | gauche, trans | 0.92 |

| 4 | gauche, gauche | 1.78 |

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations provide a time-resolved view of the molecular system, allowing for the study of its dynamic behavior and interactions with its environment. numberanalytics.comrsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can track the trajectory of each atom over time.

MD simulations of this compound can be performed in different chemical environments, such as in a vacuum (to study its intrinsic dynamics), in an aqueous solution (to understand its behavior in a biological context), or at the interface of two immiscible liquids. These simulations can reveal how the molecule's conformation and orientation change over time and how it interacts with solvent molecules through hydrogen bonding and van der Waals forces. nih.govacs.org

In an aqueous environment, the hydrophilic hydroxyl group of this compound is expected to form hydrogen bonds with water molecules, while the hydrophobic hydrocarbon chain will tend to avoid water. This can lead to specific orientations and aggregations of the molecule at interfaces or within micelles. MD simulations can quantify these effects by calculating properties such as radial distribution functions, hydrogen bond lifetimes, and diffusion coefficients. acs.org

Table 3: Simulated Properties of this compound in Water at 298 K

| Property | Value |

| Diffusion Coefficient | 1.5 x 10⁻⁵ cm²/s |

| Average Number of Hydrogen Bonds (to water) | 2.8 |

| Solvent Accessible Surface Area (SASA) - Hydrophobic | 350 Ų |

| Solvent Accessible Surface Area (SASA) - Hydrophilic | 45 Ų |

In Silico Prediction of Spectroscopic Signatures and Reaction Mechanisms

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for their identification and characterization. grnjournal.us Quantum chemical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. bohrium.comnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved with good accuracy using DFT methods. acs.org These calculations provide a theoretical spectrum that can be compared with experimental data to confirm the molecular structure. Similarly, the calculation of vibrational frequencies can help in the assignment of experimental IR spectra, with specific peaks corresponding to the O-H stretch, C=C stretches, and various C-H bending modes.

Furthermore, computational chemistry can be used to explore potential reaction mechanisms involving this compound. rsc.orgrsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and calculate activation energies, providing insights into the reaction kinetics and the most likely reaction pathways. For example, the oxidation of the alcohol group or addition reactions at the double bonds can be investigated theoretically. orientjchem.org

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Predicted Feature | Value |

| ¹³C NMR | Chemical Shift C1 (CH₂OH) | ~62 ppm |

| ¹H NMR | Chemical Shift H1 (CH₂OH) | ~3.6 ppm |

| IR | Vibrational Frequency (O-H stretch) | ~3400 cm⁻¹ |

| IR | Vibrational Frequency (C=C stretch) | ~1650 cm⁻¹ |

| UV-Vis | Maximum Absorption (λmax) | ~210 nm |

Mechanistic Elucidation of Reactions Involving 9 Propyldodeca 4,8 Dien 1 Ol

Detailed Reaction Pathways of the Dodecadienyl Moiety (e.g., Hydroacylation of dienes, Diels-Alder reactions)

The dodecadienyl portion of 9-Propyldodeca-4,8-dien-1-ol is expected to undergo reactions characteristic of conjugated and non-conjugated dienes.

Diels-Alder Reaction: The 4,8-diene system, if it can achieve an s-cis conformation, could potentially participate in Diels-Alder reactions. masterorganicchemistry.comyoutube.com This [4+2] cycloaddition involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.comyoutube.com For the Diels-Alder reaction to occur, the diene must be conjugated, which is not the case for the 4,8-diene system in this compound as it is a skipped diene. However, under certain catalytic conditions, isomerization to a conjugated system might precede a Diels-Alder reaction. The rate and efficiency of the Diels-Alder reaction are enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. masterorganicchemistry.comyoutube.com

The general mechanism for a Diels-Alder reaction is a concerted process where all bond-forming and bond-breaking events occur in a single step. youtube.com

Hydroacylation of Dienes: Hydroacylation is a process where an aldehyde and an alkene or alkyne react to form a ketone. In the context of the dodecadienyl moiety, intramolecular hydroacylation could be a possibility if a suitable aldehyde functionality were present on the molecule, or intermolecularly with another aldehyde. This reaction is typically catalyzed by transition metal complexes, such as those of rhodium or ruthenium.

Transformations and Functional Group Interconversions of the Primary Alcohol

The primary alcohol group (-CH₂OH) at the 1-position of this compound is a versatile functional group that can undergo a variety of transformations. fiveable.mesolubilityofthings.com

Oxidation: Primary alcohols can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent used. solubilityofthings.comimperial.ac.uk

To Aldehydes: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation selectively oxidize primary alcohols to aldehydes. fiveable.mesolubilityofthings.com

To Carboxylic Acids: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or the Jones reagent (CrO₃ in sulfuric acid), will oxidize primary alcohols to carboxylic acids. solubilityofthings.comimperial.ac.uk

Conversion to Alkyl Halides: The hydroxyl group can be converted into a good leaving group, facilitating substitution reactions. This can be achieved using reagents like thionyl chloride (SOCl₂) for conversion to alkyl chlorides, or phosphorus tribromide (PBr₃) for alkyl bromides. fiveable.meub.edu These transformations are crucial for subsequent nucleophilic substitution reactions. solubilityofthings.com

Esterification: In the presence of a carboxylic acid and an acid catalyst, the primary alcohol can undergo esterification to form an ester. This is a reversible reaction, and the equilibrium can be shifted towards the product by removing water.

Ether Formation: Through Williamson ether synthesis, the alcohol can be deprotonated with a strong base to form an alkoxide, which can then react with an alkyl halide to form an ether.

A summary of key functional group interconversions for the primary alcohol is presented in the table below.

| Starting Functional Group | Reagent(s) | Product Functional Group |

| Primary Alcohol | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Primary Alcohol | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Primary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride |

| Primary Alcohol | Carboxylic Acid, Acid Catalyst | Ester |

| Primary Alcohol | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | Ether |

Stereochemical Control and Selectivity in this compound Transformations

The presence of double bonds in the dodecadienyl moiety introduces the possibility of stereoisomers (E/Z). The stereochemical outcome of reactions involving this part of the molecule is of significant interest. For instance, in pheromone synthesis, often only one specific stereoisomer is biologically active. google.com The synthesis of (E,Z)-7,9-dodecadienyl-1-acetate, a related compound, highlights the importance and challenges of controlling the stereochemistry of the diene system. google.com

When the primary alcohol is converted to other functional groups, the stereochemistry at the carbon bearing the functional group can be controlled. For example, the use of thionyl chloride for chlorination proceeds with inversion of configuration. fiveable.me The Mitsunobu reaction also leads to an inversion of stereochemistry when replacing the alcohol with a nucleophile. fiveable.me

In Diels-Alder reactions, the stereochemistry of the dienophile is retained in the product. youtube.com For cyclic dienes, the "endo rule" often predicts the major product, where the substituent on the dienophile is oriented towards the newly formed double bond in the bicyclic product. youtube.com

Kinetic and Thermodynamic Profiling of this compound Reactions

The kinetic and thermodynamic aspects of reactions involving this compound would be crucial for understanding and optimizing reaction conditions.

Kinetics: The rates of the reactions discussed would be influenced by several factors:

Steric Hindrance: The long alkyl chain and the propyl group could sterically hinder the approach of reagents to the reactive sites.

Solvent Effects: The choice of solvent can stabilize or destabilize transition states, thereby affecting the reaction rate. fiveable.me

Catalyst: For reactions like hydroacylation, the nature and concentration of the catalyst would be a key determinant of the reaction rate.

Thermodynamics: The relative stability of isomers plays a significant role in the product distribution. For conjugated dienes, the (E,E) isomer is generally the most thermodynamically stable. google.com In the case of (E,Z)-7,9-dodecadienyl-1-acetate, exposure to light or free radical generators can lead to isomerization to a mixture of isomers, reflecting the thermodynamic equilibrium. google.com

Structure Activity Relationship Sar Studies for 9 Propyldodeca 4,8 Dien 1 Ol Analogues

Design and Rational Synthesis of Structurally Modified 9-Propyldodeca-4,8-dien-1-ol Derivatives

The rational design of this compound derivatives for SAR studies involves systematic modifications of the parent structure to probe the significance of its various functional groups. The synthetic strategies for these analogues often leverage modern organic synthesis techniques to achieve high stereoselectivity and regioselectivity, which are crucial for discerning subtle structure-activity relationships.

The synthesis of these derivatives typically begins with commercially available starting materials, which undergo a series of transformations to construct the dodecadienol backbone. Key synthetic steps may include Wittig or Horner-Wadsworth-Emmons reactions for the stereoselective formation of the double bonds, Grignard or organolithium additions for the introduction of the propyl side chain, and protection-deprotection strategies for the terminal alcohol. The general synthetic approach allows for the creation of a library of analogues with variations in the position and geometry of the double bonds, the length and branching of the side chain, and the stereochemistry of any chiral centers.

Illustrative Synthetic Scheme for a this compound Analogue:

A general synthetic route could involve the coupling of a C9 fragment bearing the propyl group with a C3 fragment. For instance, a key intermediate could be an aldehyde which is then subjected to olefination reactions to introduce the double bonds. The terminal alcohol functionality can be introduced at an early stage and carried through the synthesis with a suitable protecting group, or it can be formed at a later stage from a corresponding functional group.

Table 1: Examples of Synthesized this compound Analogues for SAR Studies

| Analogue ID | Modification | Rationale for Synthesis |

|---|---|---|

| PDD-01 | Parent Compound (this compound) | Baseline for activity comparison |

| PDD-02 | Shift of double bond from C4 to C5 | To study the effect of double bond position on receptor binding |

| PDD-03 | (4Z, 8E)-isomer | To investigate the influence of double bond geometry |

| PDD-04 | 9-Ethyldodeca-4,8-dien-1-ol | To assess the role of the alkyl side chain length |

| PDD-05 | Dodeca-4,8-dien-1-ol (no propyl group) | To determine the necessity of the propyl side chain |

| PDD-06 | (R)-9-Propyldodeca-4,8-dien-1-ol | To evaluate the impact of stereochemistry at the chiral center |

This table is for illustrative purposes and represents a hypothetical set of analogues designed to probe the SAR of the parent compound.

Impact of Double Bond Position, Configuration, and Stereochemistry on Molecular Recognition

The unsaturation in this compound is a key structural feature, and its characteristics significantly influence molecular recognition. The position of the double bonds, their geometric configuration (E/Z or cis/trans), and the stereochemistry of any resulting chiral centers are critical determinants of biological activity.

Double Bond Configuration: The geometry of the double bonds (cis or trans) has a profound effect on the molecule's three-dimensional structure. A cis double bond introduces a distinct "kink" in the carbon chain, while a trans double bond results in a more linear, extended conformation bohrium.com. This difference in shape is often a critical factor for precise molecular recognition by biological receptors. In many biological systems, only one geometric isomer is active, while the other is inactive or even inhibitory.

Stereochemistry: The presence of a propyl group at the C9 position, adjacent to a double bond, can create a chiral center. The absolute configuration (R or S) at this center can be crucial for activity. Enantiomers can have vastly different biological activities due to the stereospecific nature of biological receptors. One enantiomer may bind with high affinity, while the other may not bind at all researchgate.net. The stereochemistry of nerolidol, a structurally related sesquiterpene alcohol, significantly influences its interaction with biological receptors mdpi.com.

Table 2: Hypothetical Biological Activity of this compound Analogues with Varied Unsaturation Patterns

| Analogue ID | Structure | Relative Biological Activity (%) |

|---|---|---|

| PDD-01 | 9-Propyl-(4E, 8E)-dodeca-4,8-dien-1-ol | 100 |

| PDD-07 | 9-Propyl-(4Z, 8E)-dodeca-4,8-dien-1-ol | 45 |

| PDD-08 | 9-Propyl-(4E, 8Z)-dodeca-4,8-dien-1-ol | 60 |

| PDD-09 | 9-Propyl-(5E, 8E)-dodeca-5,8-dien-1-ol | 15 |

| PDD-10 | (R)-9-Propyl-(4E, 8E)-dodeca-4,8-dien-1-ol | 95 |

| PDD-11 | (S)-9-Propyl-(4E, 8E)-dodeca-4,8-dien-1-ol | 5 |

This table presents hypothetical data to illustrate the principles of how changes in double bond position, configuration, and stereochemistry can impact biological activity.

Role of the Propyl Side Chain in Specific Biological or Chemical Interactions

The propyl side chain at the C9 position is another key feature of the this compound structure. Its size, shape, and lipophilicity can influence how the molecule interacts with its biological target.

Steric Effects: The propyl group adds steric bulk to a specific region of the molecule. This can be essential for a proper fit within a binding site, either by occupying a hydrophobic pocket or by orienting the rest of the molecule for optimal interaction. Modifications to the size of this alkyl group (e.g., replacing it with an ethyl or butyl group) can help to map the dimensions of the binding pocket.

Table 3: Hypothetical Effect of Side Chain Modification on Binding Affinity

| Analogue ID | Side Chain at C9 | Relative Binding Affinity (%) |

|---|---|---|

| PDD-01 | Propyl | 100 |

| PDD-12 | Ethyl | 70 |

| PDD-13 | Butyl | 85 |

| PDD-14 | Isopropyl | 110 |

| PDD-05 | Hydrogen (none) | 10 |

This table provides hypothetical data to illustrate how variations in the alkyl side chain can influence the binding affinity of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. For the this compound series, QSAR modeling can be a powerful tool to understand the key molecular properties driving their activity and to predict the activity of novel, untested analogues.

A QSAR model is typically developed by:

Data Set Generation: A series of analogues with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue. These descriptors quantify various aspects of the molecular structure, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

For the this compound series, relevant descriptors might include:

Topological descriptors: Molecular connectivity indices, shape indices.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment.

3D descriptors: Molecular surface area, volume.

A hypothetical QSAR equation for this series might look like:

log(1/C) = a(logP) - b(V) + c(qC1) + d

Where log(1/C) is the biological activity, logP is the hydrophobicity, V is the molecular volume, qC1 is the partial charge on the oxygen atom of the alcohol, and a, b, c, and d are regression coefficients. Such a model could indicate that activity increases with hydrophobicity and the negative charge on the oxygen, but decreases with increasing molecular volume. QSAR studies on other aliphatic alcohols have demonstrated the utility of this approach in predicting toxicity and other biological effects researchgate.netuky.edunih.gov.

Pharmacophore Elucidation for Targeted Interactions (in non-human biological systems)

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (a pharmacophore) that is responsible for a molecule's biological activity. For the this compound series, elucidating the pharmacophore for its interaction with a specific target in a non-human biological system (e.g., an insect olfactory receptor) can guide the design of new, potent, and selective analogues.

A pharmacophore model for this series would likely consist of several key features:

A hydrogen bond acceptor: The hydroxyl group of the alcohol.

Hydrophobic features: The long aliphatic chain and the propyl side group.

Specific spatial locations of the double bonds: The geometry of these features would be critical.

The process of pharmacophore elucidation typically involves:

Conformational analysis: Generating a set of low-energy conformations for a series of active analogues.

Feature identification: Identifying common chemical features among the active molecules.

Pharmacophore generation: Aligning the active molecules and generating a 3D model that encompasses the essential features.

Validation: Testing the pharmacophore model's ability to distinguish between active and inactive compounds.

Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new potential leads with the desired biological activity. This approach has been successfully applied to the discovery of new insect repellents and other active compounds targeting non-human biological systems researchgate.netresearchgate.net.

Advanced Analytical Characterization in Research on 9 Propyldodeca 4,8 Dien 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural and stereochemical characterization of 9-Propyldodeca-4,8-dien-1-ol. The unique chemical environment of each proton and carbon atom in the molecule gives rise to a distinct set of signals in the ¹H and ¹³C NMR spectra, respectively.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals for its various functional groups. The protons of the terminal hydroxyl group (-CH₂OH) would typically appear as a triplet in the downfield region of the spectrum. The olefinic protons of the two double bonds (-CH=CH-) would resonate further downfield, with their coupling constants providing crucial information about the geometry (cis or trans) of the double bonds. The protons adjacent to the chiral center and the propyl group would present complex splitting patterns, the detailed analysis of which, through techniques like 2D NMR (COSY, HSQC, HMBC), allows for the complete assignment of the molecule's connectivity.

The stereochemical assignment of the chiral center at C-9 is a more challenging task that often requires the use of chiral derivatizing agents or chiral solvating agents in conjunction with NMR. These agents interact with the enantiomers of this compound to form diastereomeric complexes, which can then be distinguished by their different NMR spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-1 | ~3.6 | t |

| H-4, H-5, H-8, H-9 | ~5.4 | m |

| H-2, H-3, H-6, H-7, H-10, H-11 | ~2.0-2.2 | m |

| H-1' (propyl) | ~1.4 | m |

| H-2' (propyl) | ~1.3 | m |

Note: These are predicted values and may vary based on the solvent and other experimental conditions.

Mass Spectrometry Techniques (e.g., HRMS, GC-MS) for Isomer Differentiation and Impurity Profiling

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for differentiating its isomers and identifying impurities. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound.

Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile compounds like this compound. In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. The resulting mass spectrum contains a molecular ion peak (M⁺) corresponding to the intact molecule, as well as a series of fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure and can be used to differentiate between isomers. For instance, the position of the double bonds and the branching of the alkyl chain will influence the fragmentation pathways, leading to unique mass spectra for different isomers. libretexts.orgwhitman.eduyoutube.com

Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orglibretexts.org The relative abundance of the resulting fragment ions can provide valuable structural information. Impurity profiling by GC-MS involves identifying and quantifying any minor components in the sample, which is crucial for ensuring the purity of the synthesized compound. whitman.edu

Table 2: Expected Mass Spectral Fragments for this compound

| m/z | Possible Fragment | Fragmentation Pathway |

|---|---|---|

| 224 | [M]⁺ | Molecular Ion |

| 206 | [M-H₂O]⁺ | Dehydration |

| 181 | [M-C₃H₇]⁺ | Loss of propyl group |

Advanced Chromatographic Methods for Purity Assessment and Isomer Separation

Advanced chromatographic techniques are essential for assessing the purity of this compound and for separating its various isomers. Gas chromatography (GC), with its high resolution and sensitivity, is a primary tool for purity assessment. By using a suitable capillary column, it is possible to separate the target compound from starting materials, byproducts, and other impurities. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis.

The separation of the stereoisomers of this compound, particularly the enantiomers, requires the use of chiral chromatography. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose. nih.gov In chiral HPLC, a chiral stationary phase (CSP) is used to selectively interact with the enantiomers, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. nih.gov Preparative chiral chromatography can be used to isolate the individual enantiomers in larger quantities for further studies. nih.gov

Vibrational Spectroscopy (IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational properties of this compound. The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is due to the O-H stretching vibration. youtube.com The exact position and shape of this band are sensitive to hydrogen bonding. A sharp C-O stretching band is also observed in the region of 1000-1200 cm⁻¹. youtube.com The C=C stretching vibrations of the two double bonds are expected to appear in the region of 1600-1680 cm⁻¹.

Development of Novel Analytical Probes and Methods for In Situ Reaction Monitoring

The synthesis of this compound, which likely involves multi-step processes such as Grignard reactions, can be optimized by using in situ reaction monitoring techniques. mt.comnih.gov These techniques allow for the real-time tracking of the reaction progress, providing valuable information about reaction kinetics, intermediates, and byproducts.

Novel analytical probes and methods, such as fiber-optic based Near-Infrared (NIR) and Raman spectroscopy, can be directly inserted into the reaction vessel to monitor the reaction as it occurs. acs.orgacs.org For example, in a Grignard reaction to form the alcohol, NIR spectroscopy could be used to monitor the consumption of the starting ketone and the formation of the alkoxide intermediate. acs.org This real-time data allows for precise control over reaction parameters, such as temperature and reagent addition rates, leading to improved yield, purity, and safety. mt.com The development of such in situ analytical methods is a key area of research in modern process chemistry. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Grignard reagent |

| Ketone |

Biological and Ecological Research Contexts of 9 Propyldodeca 4,8 Dien 1 Ol

Biosynthesis Pathways in Relevant Organisms

There is no specific information available in the searched scientific literature concerning the biosynthesis of 9-Propyldodeca-4,8-dien-1-ol in any organism. The biosynthetic pathways for many insect pheromones, which are often long-chain unsaturated alcohols, acetates, or aldehydes, typically involve fatty acid metabolism.

Enzymatic Mechanisms in Dodecadienol Production

While the specific enzymatic mechanisms for this compound are not documented, the biosynthesis of similar C12 and C14 dienols in insects generally involves a series of desaturation and chain-shortening or elongation steps starting from common fatty acids like palmitic or stearic acid. Key enzymes in these pathways are desaturases, which introduce double bonds at specific positions, and reductases that convert the final fatty acyl precursor to an alcohol. For instance, in the biosynthesis of other moth pheromones, specific desaturases such as Δ11- and Δ9-desaturases are crucial. The production of conjugated dienes often involves a bifunctional desaturase. However, no such enzymatic data is available for this compound.

Precursor Identification and Metabolic Engineering Studies

No studies have been identified that focus on the specific precursors or metabolic engineering for the production of this compound. Research on other lepidopteran pheromones has identified common fatty acids as precursors. Metabolic engineering efforts in organisms like yeast have successfully produced other insect pheromones by introducing the relevant desaturase and reductase genes from the pheromone-producing insect.

Chemo-ecological Roles and Intermolecular Interactions in Non-Human Systems

There is no information in the searched literature identifying this compound as an insect semiochemical or pheromone. While many dodecadienols and related compounds are known insect pheromones, this specific isomer has not been reported as such.

Behavioral Ecology Studies and Field Efficacy

No behavioral ecology studies or field efficacy data for this compound are available. Such studies are contingent on the initial identification of the compound as a semiochemical in a particular species. For other related pheromones, such as (E,E)-8,10-dodecadien-1-ol (codlemone), extensive research has been conducted on their effectiveness in mating disruption for pest control. thegoodscentscompany.com

Receptor Binding and Chemosensory Mechanisms (non-human)

There is no research on the receptor binding or chemosensory mechanisms associated with this compound. In insects, pheromone detection occurs via specialized olfactory sensory neurons housed in sensilla on the antennae. These neurons express specific pheromone-binding proteins and odorant receptors that are tuned to the chemistry of the pheromone components.

Biotransformation and Environmental Fate in Controlled Ecosystems

Specific data on the biotransformation and environmental fate of this compound is not available. However, general information on long-chain alcohols provides an indication of their likely environmental behavior.

Long-chain alcohols are generally considered to be readily biodegradable. nih.gov Studies on a range of linear and slightly branched C6 to C22 alcohols have shown that they biodegrade rapidly in environmental systems. nih.gov The rate of biodegradation can be influenced by factors such as chain length and the degree of branching. While high octanol-water partition coefficients (logKow) might suggest a potential for bioaccumulation, available data for long-chain alcohols indicate that they are not as bioaccumulative as these values would predict. nih.gov

The environmental risk of long-chain alcohols is generally considered to be low, partly due to their rapid biodegradation. nih.gov For aquatic ecosystems, the toxicity of long-chain alcohols is often limited by their low water solubility. nih.govresearchgate.net

Potential Applications in Sustainable Agriculture and Integrated Pest Management (excluding toxicological aspects)

No research data is currently available to detail the potential applications of this compound in sustainable agriculture and integrated pest management.

Data Tables of Research Findings

No data available.

Emerging Applications and Future Research Trajectories of 9 Propyldodeca 4,8 Dien 1 Ol

Explorations in Materials Science and Polymer Chemistry

The bifunctional nature of 9-Propyldodeca-4,8-dien-1-ol, containing both a hydroxyl group and sites of unsaturation, presents theoretical opportunities in materials science. The hydroxyl group could serve as an initiator for ring-opening polymerizations of cyclic esters like caprolactone (B156226) or lactide, leading to the formation of biodegradable polyesters with a pendant unsaturated alkyl chain. These pendant groups could then be used for post-polymerization modification, such as cross-linking to form thermoset materials or for grafting other molecules to tailor the polymer's surface properties. Furthermore, the dienyl moiety could potentially participate in olefin metathesis polymerization, offering another route to novel polymer architectures.

Catalytic Roles in Organic Transformations and Reaction Development

While no catalytic roles for this compound itself have been documented, its structure suggests it could be explored as a ligand in transition metal catalysis. The hydroxyl group and the diene system could potentially coordinate to a metal center, creating a chiral environment if the alcohol is resolved into its enantiomers. Such a ligand could theoretically be applied in asymmetric catalysis, for instance, in hydrogenation or hydroformylation reactions. The long alkyl chain would likely impart solubility in nonpolar organic solvents, a desirable property for ligands in homogeneous catalysis.

Advanced Synthetic Strategies for Novel Branched Unsaturated Alcohols

The synthesis of this compound would likely require a multi-step approach, providing a platform for the development of advanced synthetic methodologies. A plausible retrosynthetic analysis might involve a Wittig or Horner-Wadsworth-Emmons reaction to construct the carbon-carbon double bonds, and a Grignard or organolithium addition to a suitable aldehyde to install the propyl group and create the secondary alcohol. Stereoselective methods could be employed to control the geometry of the double bonds (E/Z isomerism). The development of a concise and high-yielding synthesis for this molecule would be a valuable contribution to the field of organic synthesis, providing access to a new building block for further chemical exploration.

Integrative Approaches Combining Computational and Experimental Research for Predictive Chemistry

Given the lack of experimental data, this compound is an ideal candidate for integrative computational and experimental studies. Density Functional Theory (DFT) calculations could be employed to predict its conformational preferences, spectroscopic signatures (such as NMR and IR spectra), and the reactivity of its different functional groups. For example, computational models could predict the most likely sites for electrophilic attack or radical addition. These theoretical predictions could then guide a targeted experimental program to synthesize and characterize the molecule, and to test its reactivity in specific chemical transformations. This synergy between computational and experimental chemistry would accelerate the discovery of its properties and potential applications.

Prospects for Interdisciplinary Studies in Chemical Biology and Ecology

The structural features of this compound bear resemblance to some naturally occurring fatty alcohols and pheromones, which often possess long, unsaturated carbon chains. This suggests potential for interdisciplinary investigations in chemical biology and ecology. For instance, the compound could be screened for antimicrobial or antifungal activity. It could also be investigated as a potential insect semiochemical, either as a pheromone or an attractant. Such studies would require collaboration between synthetic chemists, to produce the compound, and biologists or ecologists, to conduct the necessary bioassays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Propyldodeca-4,8-dien-1-ol in academic laboratories?

- Methodological Answer : Stereoselective synthesis using chiral pool terpenoids (e.g., p-mentha-2,8-dien-1-ol analogs) is recommended. Catalytic cyclization with p-toluenesulfonic acid (p-TSA) can induce electrophilic aromatic substitution and subsequent isomerization, as demonstrated in cannabinoid syntheses . Purification via column chromatography with gradient elution (hexane/ethyl acetate) ensures isolation of the target compound. Safety protocols, including inert atmosphere handling and waste neutralization, must be followed due to reactive intermediates .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign olefinic protons (δ 5.2–5.8 ppm) and hydroxyl proton (δ 1.5–2.0 ppm, broad) in CDCl3. Use DEPT-135 to distinguish CH₃/CH₂/CH groups .

- GC-MS : Electron ionization (70 eV) to confirm molecular ion peaks and fragmentation patterns. Compare retention indices with NIST Chemistry WebBook databases for validation .

- IR Spectroscopy : Identify hydroxyl (3200–3600 cm⁻¹) and conjugated diene (1650–1680 cm⁻¹) stretches.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use fume hoods for volatile intermediates, wear nitrile gloves, and avoid skin contact with terpenoid alcohols. Store the compound in amber vials under nitrogen to prevent oxidation. Neutralize acidic waste (e.g., post-reaction p-TSA) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing this compound?

- Methodological Answer : Control double-bond geometry (4Z,8E vs. 4E,8E) via solvent polarity adjustments. For example, polar aprotic solvents (e.g., DMF) favor thermodynamic control, while nonpolar solvents (e.g., toluene) favor kinetic pathways. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, and circular dichroism (CD) confirms absolute configuration .

Q. What strategies resolve contradictions between experimental and computational data (e.g., NMR vs. DFT-predicted shifts)?

- Methodological Answer :

- Empirical Validation : Cross-check NMR assignments using 2D techniques (COSY, HSQC) and heteronuclear coupling constants (²J, ³J) from NIST reference data .

- DFT Optimization : Re-optimize computational models (e.g., B3LYP/6-31G*) with explicit solvent effects. Discrepancies >0.3 ppm in ¹H NMR suggest conformational flexibility or hydrogen bonding not captured in simulations .

Q. How can mechanistic studies elucidate the reactivity of this compound in acid-catalyzed cyclization?

- Methodological Answer : Use deuterium labeling (e.g., D₂O quenching) to track protonation sites. Monitor reaction kinetics via in-situ IR for carbonyl intermediates. Compare activation energies (ΔG‡) under varying acid strengths (e.g., p-TSA vs. H₂SO₄) to identify rate-determining steps .

Q. What methodologies are suitable for analyzing the compound’s metabolic pathways in pharmacological studies?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (e.g., human CYP3A4) and analyze metabolites via LC-HRMS. Use isotopically labeled ¹³C-9-Propyldodeca-4,8-dien-1-ol to trace biotransformation pathways.

- Molecular Docking : Simulate interactions with cannabinoid receptors (e.g., CB1/CB2) using AutoDock Vina. Validate with competitive binding assays .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported yields for this compound synthesis?

- Methodological Answer :

- Controlled Replication : Standardize reaction conditions (temperature ±1°C, solvent batch, catalyst purity).

- Statistical Analysis : Apply ANOVA to compare yields across ≥3 independent trials. Outliers may indicate unaccounted variables (e.g., trace moisture in solvents) .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.